5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt
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Overview
Description
5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt is a chemical compound that belongs to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The sodium salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-methylpyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine class with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which enhances its solubility and bioavailability. Its sodium salt form further improves its suitability for various applications, particularly in aqueous environments.
Properties
Molecular Formula |
C7H4ClN4NaO2 |
---|---|
Molecular Weight |
234.57 g/mol |
IUPAC Name |
sodium;5-chloro-1-methylpyrazolo[4,3-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN4O2.Na/c1-12-3-2-9-7(8)10-4(3)5(11-12)6(13)14;/h2H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
IORUMLYWEGIVMJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CN=C(N=C2C(=N1)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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